molecular formula C6H10O3 B1317526 (R)-2-(Tetrahydrofuran-3-YL)acetic acid CAS No. 146255-25-6

(R)-2-(Tetrahydrofuran-3-YL)acetic acid

Cat. No. B1317526
CAS RN: 146255-25-6
M. Wt: 130.14 g/mol
InChI Key: JSWKBJIKVSXWDJ-RXMQYKEDSA-N
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Description

Molecular Structure Analysis

The molecular weight of “®-2-(Tetrahydrofuran-3-YL)acetic acid” is 130.14 . The InChI code is 1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving “®-2-(Tetrahydrofuran-3-YL)acetic acid” are not available, tetrahydrofuran derivatives are known to undergo various reactions. For instance, they can participate in Ni-catalyzed photoredox reactions, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers .


Physical And Chemical Properties Analysis

“®-2-(Tetrahydrofuran-3-YL)acetic acid” is a liquid at room temperature . The storage temperature is between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Enantioselective Synthesis of Tetrahydrofuran Derivatives

The enantioselective synthesis of tetrahydrofuran derivatives, including cis-2,5-disubstituted tetrahydrofurans, is facilitated by the use of (R)-2-(Tetrahydrofuran-3-yl)acetic acid derivatives. Carreño et al. (2003) demonstrated the stereocontrolled formation of these compounds from enantiopure ketosulfinyl esters through a series of reduction, amide formation, and reductive cyclization steps. The methodology provided access to natural products like (-)-centrolobine and cis-(6-methyltetrahydropyran-2-yl)acetic acid, showcasing the compound's utility in synthesizing biologically active molecules (Carreño et al., 2003).

Asymmetric Synthesis via Oxa-Michael Reaction

Eastman et al. (2019) developed an alcohol dehydrogenase-mediated asymmetric reduction and subsequent intramolecular oxa-Michael reaction. This method allowed for the preparation of disubstituted tetrahydropyrans and tetrahydrofurans with high enantiomeric and diastereomeric excess. The synthesis of fungal antioxidant analogs and natural product enantiomers exemplifies the versatility of this compound in asymmetric synthesis and the creation of complex molecular architectures (Eastman et al., 2019).

Combinatorial Solid Phase Synthesis

Groth and Meldal (2001) highlighted the synthesis of N-Boc N,O-acetals as aldehyde building blocks, starting from simple materials including this compound. Their work demonstrates the compound's role in developing new peptide isosteres through a combinatorial solid-phase synthesis approach. This underscores the potential of this compound in peptide research and drug development (Groth & Meldal, 2001).

Chemoenzymatic Strategies for Natural Products

A two-step chemoenzymatic synthesis of the natural germination inhibitor, (+)-erigeronic acid A, from this compound was reported by Gogoi and Argade (2006). This method involves regioselective ring opening followed by enzymatic hydrolysis, demonstrating the compound's utility in the efficient and stereoselective construction of bioactive natural products (Gogoi & Argade, 2006).

Safety and Hazards

“®-2-(Tetrahydrofuran-3-YL)acetic acid” is classified under GHS07. It is harmful if swallowed (H302), may cause respiratory irritation (H335), and may cause drowsiness or dizziness (H336) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-[(3R)-oxolan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWKBJIKVSXWDJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566147
Record name [(3R)-Oxolan-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146255-25-6
Record name [(3R)-Oxolan-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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